

Application Notes and Protocols for Tissue Extraction of Dicarboxylic Acyl-CoAs

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Compound of Interest

Compound Name: *Pentadecanedioyl-CoA*

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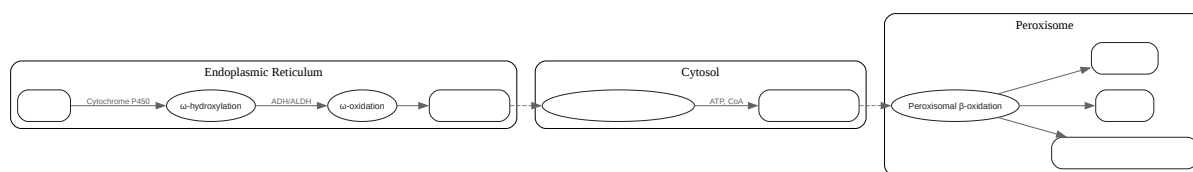
Introduction

Dicarboxylic acyl-Coenzyme A (dicarboxylic acyl-CoAs) are important intermediates in cellular metabolism, arising from the ω -oxidation of fatty acids. Under conditions of high lipid load or impaired mitochondrial β -oxidation, the ω -oxidation pathway is upregulated, leading to an increased production of dicarboxylic acids, which are subsequently activated to their CoA esters. These dicarboxylic acyl-CoAs are primarily metabolized through peroxisomal β -oxidation, yielding shorter-chain dicarboxylic acyl-CoAs, acetyl-CoA, and succinyl-CoA. The analysis of tissue levels of dicarboxylic acyl-CoAs is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, fatty acid oxidation disorders, and drug-induced metabolic perturbations.

This document provides a detailed protocol for the extraction of dicarboxylic acyl-CoAs from tissue samples for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).

Metabolic Pathway of Dicarboxylic Acyl-CoAs

The formation and degradation of dicarboxylic acyl-CoAs involve several cellular compartments and enzymatic steps. The pathway begins with the ω -oxidation of fatty acids in the endoplasmic reticulum, followed by activation to acyl-CoAs and subsequent β -oxidation primarily in the peroxisomes.



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Caption: Metabolic pathway of dicarboxylic acyl-CoA formation and degradation.

Experimental Protocol: Tissue Extraction of Dicarboxylic Acyl-CoAs

This protocol details the extraction of dicarboxylic acyl-CoAs from animal tissues for quantitative analysis by LC-MS/MS.

Materials:

- Tissue: Fresh or frozen tissue (e.g., liver, heart, kidney), stored at -80°C .
- Homogenization Buffer: 100 mM Potassium Phosphate (KH_2PO_4), pH 4.9.
- Extraction Solvents:
 - Acetonitrile (ACN), HPLC grade.
 - Methanol (MeOH), HPLC grade.
 - Chloroform, HPLC grade.

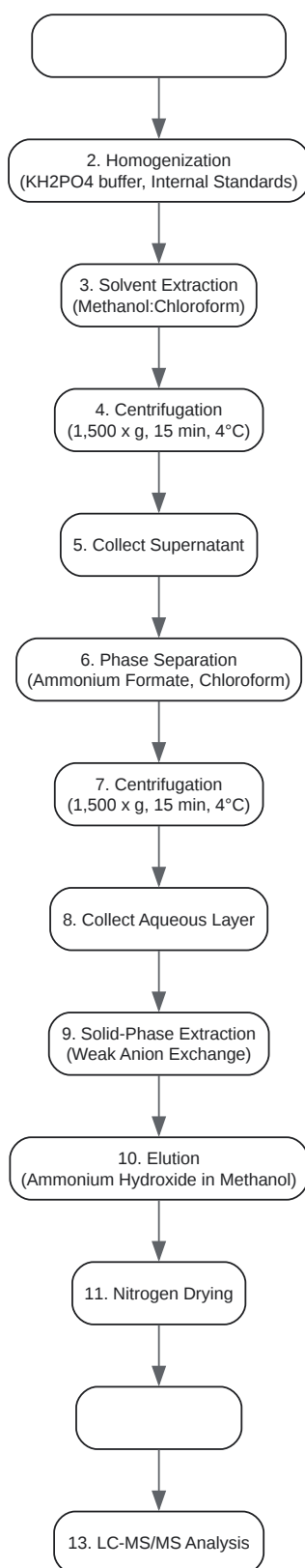
- Solid-Phase Extraction (SPE) Columns: Weak anion exchange SPE columns (e.g., Strata X-AW, 200 mg/3 ml).
- SPE Conditioning and Wash Solutions:
 - Methanol.
 - Deionized water.
 - 2% Formic acid in water.
- SPE Elution Solutions:
 - 2% Ammonium hydroxide in methanol.
 - 5% Ammonium hydroxide in methanol.
- Internal Standards: A mixture of stable isotope-labeled acyl-CoA standards (e.g., [$^{13}\text{C}_2$]acetyl-CoA, [$^{13}\text{C}_8$]octanoyl-CoA).
- Equipment:
 - Homogenizer (e.g., glass homogenizer, bead beater).
 - Centrifuge (refrigerated).
 - SPE manifold.
 - Nitrogen evaporator.
 - Vortex mixer.

Procedure:

- Tissue Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Add 1 mL of ice-cold Homogenization Buffer. c. Homogenize the tissue thoroughly on ice. d. Add internal standards to the homogenate.

- **Solvent Extraction:** a. Add 3 mL of a methanol:chloroform (2:1, v/v) mixture to the homogenate. b. Vortex vigorously for 1 minute. c. Centrifuge at 1,500 x g for 15 minutes at 4°C. d. Collect the supernatant (upper aqueous/methanol layer).
- **Phase Separation:** a. To the collected supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. b. Vortex for 10 seconds. c. Centrifuge at 1,500 x g for 15 minutes at 4°C. d. Collect the upper aqueous layer containing the acyl-CoAs.
- **Solid-Phase Extraction (SPE):** a. Condition the SPE column: Pass 3 mL of methanol through the column, followed by 3 mL of deionized water. b. Load the sample: Load the aqueous extract from step 3 onto the conditioned SPE column. c. Wash the column: i. Pass 2.4 mL of 2% formic acid through the column. ii. Pass 2.4 mL of methanol through the column. d. Elute the acyl-CoAs: i. Elute with 2.4 mL of 2% ammonium hydroxide in methanol. ii. Elute with 2.4 mL of 5% ammonium hydroxide in methanol. e. Combine the two eluates.
- **Sample Concentration and Reconstitution:** a. Dry the combined eluates under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Experimental Workflow Diagram



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Caption: Workflow for the extraction of dicarboxylic acyl-CoAs from tissue.

Quantitative Data

Quantitative data for specific dicarboxylic acyl-CoAs in healthy tissues is sparse in the literature. However, levels of related metabolites, such as succinyl-CoA and malonyl-CoA, have been reported and can provide a metabolic context. The table below summarizes available data for these acyl-CoAs in rat liver. It is important to note that the concentrations of dicarboxylic acyl-CoAs are generally expected to be lower than those of major acyl-CoA species under normal physiological conditions.

Acyl-CoA	Tissue	Concentration (nmol/g wet weight)	Reference
Succinyl-CoA	Rat Liver	~0.05 - 0.1	[1][2]
Malonyl-CoA	Rat Liver	1 - 6	[3]

Note: The concentration of dicarboxylic acyl-CoAs can be significantly elevated in metabolic disorders affecting fatty acid oxidation.[4][5]

Conclusion

The provided protocol offers a robust method for the extraction of dicarboxylic acyl-CoAs from various tissues. The subsequent analysis by LC-MS/MS allows for sensitive and specific quantification of these important metabolic intermediates. This methodology is a valuable tool for researchers and professionals in drug development investigating the role of dicarboxylic acid metabolism in health and disease. Further research is warranted to establish a comprehensive profile of dicarboxylic acyl-CoA concentrations in different tissues under various physiological and pathological conditions.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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